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molecular formula C10H11ClO2 B3156016 Benzyl 2-chloropropanoate CAS No. 81577-34-6

Benzyl 2-chloropropanoate

Cat. No. B3156016
M. Wt: 198.64 g/mol
InChI Key: JZYXQRUIIAOBOQ-UHFFFAOYSA-N
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Patent
US09180123B2

Procedure details

Benzyl alcohol (242 mL, 253 g, 2.34 mol) and pyridine (204 mL, 204 g, 2.57 mol) were dissolved in methylene chloride (2.5 L) and cooled to 0° C. 2-Chloropropanoyl chloride (250 mL, 327 g, 2.57 mol) was added dropwise keeping the temperature between 00° C. and 5° C. After addition the mixture was allowed to warm to RT overnight. The mixture was washed with 20% aqueous citric acid (2.5 L), saturated aqueous NaHCO3 (2.5 L), brine (2.5 L), dried (MgSO4), filtered and concentrated in vacuo. The resulting brown liquid (450 g) was dissolved in a small amount of methylene chloride and filtered through a short path of silica gel. After concentration, the crude was purified via bulb-to-bulb distillation (2*10−2 mbar, 90-95° C.) affording the title compound as a pale yellow liquid (420 g, 90%). 1H-NMR: (CDCl3, 300 MHz): δ ppm 1.75 (d, 3H, CH3), 4.45 (q, 1H, CHCl), 5.25 (s, 2H, CH2Ar), 7.40 (m, 5H, ArH).
Quantity
242 mL
Type
reactant
Reaction Step One
Quantity
204 mL
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N1C=CC=CC=1.[Cl:15][CH:16]([CH3:20])[C:17](Cl)=[O:18]>C(Cl)Cl>[Cl:15][CH:16]([CH3:20])[C:17]([O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:18]

Inputs

Step One
Name
Quantity
242 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
204 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
2.5 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
ClC(C(=O)Cl)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
5° C
ADDITION
Type
ADDITION
Details
After addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The mixture was washed with 20% aqueous citric acid (2.5 L), saturated aqueous NaHCO3 (2.5 L), brine (2.5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting brown liquid (450 g) was dissolved in a small amount of methylene chloride
FILTRATION
Type
FILTRATION
Details
filtered through a short path of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
DISTILLATION
Type
DISTILLATION
Details
the crude was purified via bulb-to-bulb distillation (2*10−2 mbar, 90-95° C.)

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)OCC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 420 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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